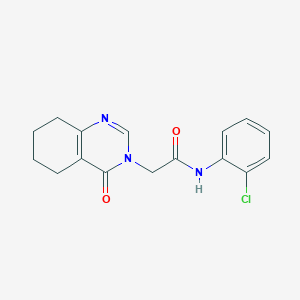

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

N-(2-Chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic compound featuring a 2-chlorophenyl group attached to an acetamide backbone, which is further linked to a 5,6,7,8-tetrahydroquinazolin-4(3H)-one moiety. This structure combines a planar aromatic system (quinazolinone) with a saturated bicyclic ring, conferring unique conformational flexibility and electronic properties. The compound’s molecular formula is C₁₆H₁₅ClN₃O₂, with a molecular weight of approximately 316.76 g/mol. Key functional groups include the acetamide carbonyl (C=O, ~1678 cm⁻¹ in IR), the tetrahydroquinazolinone ring (C=O stretching at ~1664 cm⁻¹), and the aromatic C-Cl bond (ν ~785 cm⁻¹) .

The compound’s synthesis typically involves coupling reactions between substituted anilines and activated quinazolinone intermediates, as seen in analogous procedures (e.g., diazonium salt coupling or 1,3-dipolar cycloadditions) .

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPBRDVHWDGGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazolinone moiety, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding alcohol derivatives.

Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Quinazoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity, while the quinazolinone moiety could interact with active sites or allosteric sites on target proteins, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-chlorophenyl group in the target compound contributes to moderate lipophilicity (logP ~2.38), enhancing membrane permeability compared to polar derivatives like the sulfamoylphenyl analog (logP ~1.2) .

Functional Group Modifications :

- Sulfanyl linkages (e.g., ) and pyrazole rings (e.g., ) introduce additional hydrogen-bonding or π-π stacking interactions, which may enhance target affinity.

Biological Activity

N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

It belongs to a class of tetrahydroquinazoline derivatives that have been synthesized and characterized for their biological properties. The synthesis typically involves the reaction of 2-chloroacetophenone with appropriate amines under controlled conditions to yield the desired acetamide derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroquinazoline exhibit significant antimicrobial properties. A study evaluated various synthesized compounds for their in vitro antimicrobial activity using the tube dilution technique. Key findings include:

- Compounds 3, 8, 11, and 12 showed significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

The effectiveness of these compounds suggests that modifications in the chemical structure can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the MTT assay revealed:

- Compound 5 exhibited notable anticancer activity; however, it was less effective than standard chemotherapeutics like 5-fluorouracil and tomudex .

Further investigations indicated that substituents on the phenyl ring significantly influenced anticancer activity. Specifically:

- Halogen substitutions at the 4th position enhanced anticancer properties.

- The presence of an acetamide group at the N-1 position of the quinazolinone nucleus was found to improve anticancer efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of these compounds with biological targets. For instance:

- Compounds 5 and 7 showed promising docking scores against specific cancer-related targets, indicating potential mechanisms through which they exert their anticancer effects .

These studies provide insights into how structural variations can affect binding affinities and biological activities.

Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : In a comparative study involving several tetrahydroquinazoline derivatives, compounds with halogen substitutions demonstrated enhanced antimicrobial potency against various bacterial strains.

- Anticancer Assessment : A series of derivatives were tested on A549 lung adenocarcinoma cells. The study highlighted that certain substitutions increased cytotoxicity while maintaining selectivity towards cancer cells over non-cancerous cells .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, chloroacetamide intermediates can react with amines under optimized conditions (e.g., 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with amines in ethanol at reflux) to form target derivatives. Cycloaddition strategies, such as 1,3-dipolar reactions between azides and alkynes, are also employed for structurally related quinazolinone derivatives .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular environments and substituent positions.

- IR spectroscopy to identify functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹).

- HRMS for precise molecular weight validation.

- X-ray crystallography (using SHELX software) for resolving crystal structures .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening often includes:

- Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity).

- Cytotoxicity studies (e.g., MTT assays against cancer cell lines).

- Antimicrobial testing (e.g., agar diffusion for bacterial/fungal strains). Reference compounds like Diclofenac or Aspirin are used for comparative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Optimization involves:

- Molar ratios : For example, a 1:9.5 ratio of precursor to aldehyde in refluxing ethanol improved yields to 41.2% in related syntheses .

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for nucleophilic substitutions.

- Temperature control : Prolonged heating (e.g., 25–43 hours) enhances cycloaddition efficiency .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate:

- HOMO-LUMO gaps to estimate kinetic stability and charge transfer potential.

- Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites. These studies guide derivatization strategies for enhanced bioactivity .

Q. How to resolve contradictions in biological activity data across studies?

Strategies include:

- Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements) across labs.

- Purity validation : HPLC or elemental analysis to rule out impurities.

- Structural analogs : Test derivatives to isolate active pharmacophores (e.g., chlorophenyl vs. fluorophenyl substitutions) .

Q. What strategies enhance the selectivity of this compound for specific biological targets?

- Structural modifications : Introduce sulfonyl or triazole groups to improve receptor binding.

- Prodrug design : Mask polar groups (e.g., acetamide) to enhance bioavailability.

- Docking studies : Use AutoDock or Schrödinger to predict interactions with target enzymes (e.g., COX-2) .

Methodological Considerations

Q. How to purify intermediates and final products effectively?

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Use solvents like ethanol or DMSO for high-purity crystals.

- HPLC : For challenging separations of stereoisomers .

Q. What are the best practices for stability studies under varying conditions?

- pH stability : Incubate in buffers (pH 3–10) and monitor degradation via TLC or NMR.

- Light sensitivity : Store in amber vials and test under UV/visible light exposure.

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core modifications : Vary substituents on the quinazolinone or chlorophenyl groups.

- Bioisosteric replacement : Substitute sulfur with oxygen in thioacetamide moieties.

- Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.